Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic developed by Alkermes, marketed under the brand name Aristada. It is an N-acyloxymethyl prodrug of aripiprazole, designed for intramuscular administration to treat schizophrenia. Approved by the U.S. Food and Drug Administration in October 2015, it allows for extended release, enabling dosing every four to eight weeks, which improves patient compliance compared to daily oral medications .
Aripiprazole lauroxil acts as a prodrug. After injection, it slowly releases aripiprazole, the active pharmaceutical ingredient. Aripiprazole's mechanism of action in treating schizophrenia is not fully understood, but it is believed to involve a partial agonist effect on dopamine D2 and serotonin 5-HT1A receptors, and an antagonist effect on serotonin 5-HT2A receptors []. This complex interaction with neurotransmitters helps regulate dopamine and serotonin activity in the brain, potentially improving symptoms of schizophrenia.
The pharmacological activity of aripiprazole lauroxil is largely attributed to its active metabolite, aripiprazole. This compound functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps stabilize dopaminergic activity in the brain, reducing positive symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with other antipsychotics .
After a single intramuscular injection, aripiprazole can be detected in circulation within 5 to 6 days and continues to be released over an additional 36 days. Steady-state concentrations are achieved after the fourth monthly injection .
The synthesis of aripiprazole lauroxil involves a proprietary technology known as LinkeRx®, which facilitates the formation of prodrugs with modified properties for extended release. The process includes:
This method contrasts with traditional esters used in other depot formulations, giving aripiprazole lauroxil its unique pharmacokinetic profile .
Aripiprazole lauroxil has been studied for drug interactions, particularly with medications that affect cytochrome P450 enzymes. Since it is metabolized by CYP3A4 and CYP2D6, co-administration with drugs that inhibit or induce these enzymes can alter its efficacy and safety profile. Common adverse reactions include akathisia and orthostatic hypotension, particularly when combined with other central nervous system depressants .
Aripiprazole lauroxil belongs to a class of third-generation antipsychotics that includes several other compounds with similar mechanisms of action but different pharmacokinetic profiles. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Dosing Frequency | Unique Features |
|---|---|---|---|
| Aripiprazole | Partial agonist at D2; antagonist at 5-HT2A | Daily oral | Established oral formulation |
| Brexpiprazole | Partial agonist at D2; antagonist at 5-HT2A | Daily oral | Lower incidence of weight gain compared to others |
| Cariprazine | Partial agonist at D2; high affinity for D3 | Daily oral | Unique affinity profile for D3 receptors |
| Lumateperone | Antagonist at 5-HT2A; modulates glutamate activity | Daily oral | Novel mechanism targeting glutamate pathways |
Aripiprazole lauroxil's unique aspect lies in its formulation as a long-acting injectable prodrug, allowing for extended release and improved patient adherence compared to these other compounds that require daily dosing .
Aripiprazole lauroxil is a complex organic compound with the molecular formula C₃₆H₅₁Cl₂N₃O₄ [1] [2] [3]. The compound has a molecular weight of 660.72 grams per mole and an exact mass of 659.3257 daltons [4] [8]. The elemental composition consists of 36 carbon atoms (65.44%), 51 hydrogen atoms (7.78%), 2 chlorine atoms (10.73%), 3 nitrogen atoms (6.36%), and 4 oxygen atoms (9.69%) [3].
The structural architecture of aripiprazole lauroxil represents a sophisticated prodrug design featuring three distinct molecular domains [6] [17]. The core structure contains a quinolinone heterocyclic ring system that serves as the fundamental scaffold [23]. Attached to this quinolinone core is a dichlorophenylpiperazine moiety through a butoxy linker chain, which constitutes the pharmacologically active portion derived from aripiprazole [17] [19].
The defining structural feature of aripiprazole lauroxil is the lauroxil tail, which consists of a dodecanoic acid (lauric acid) ester group attached via an N-acyloxymethyl linker [17] [19]. This prodrug modification transforms the parent aripiprazole molecule into an extended-release formulation through controlled particle dissolution kinetics [17].
Table 1: Molecular Formula and Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₅₁Cl₂N₃O₄ |
| Molecular Weight | 660.72 g/mol |
| Exact Mass | 659.3257 Da |
| Monoisotopic Mass | 659.325662 Da |
| CAS Registry Number | 1259305-29-7 |
| UNII | B786J7A343 |
| ChEBI ID | CHEBI:90930 |
| ChEMBL ID | CHEMBL2219425 |
| DrugBank ID | DB14185 |
Table 2: Elemental Composition
| Element | Count | Percentage |
|---|---|---|
| Carbon (C) | 36 | 65.44% |
| Hydrogen (H) | 51 | 7.78% |
| Chlorine (Cl) | 2 | 10.73% |
| Nitrogen (N) | 3 | 6.36% |
| Oxygen (O) | 4 | 9.69% |
The International Union of Pure and Applied Chemistry nomenclature for aripiprazole lauroxil is (7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate [7] [22]. Alternative systematic names include [7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-2-oxo-3,4-dihydroquinolin-1(2H)-yl]methyl dodecanoate [1] [2] and dodecanoic acid, [7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2-oxo-1(2H)-quinolinyl]methyl ester [8].
The compound is registered under the Chemical Abstracts Service number 1259305-29-7 [1] [8]. The Unique Ingredient Identifier assigned by the Food and Drug Administration is B786J7A343 [1] [3] [4]. The European Community number is 826-270-7 [1] [2].
Table 3: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 |
| InChIKey | DDINXHAORAAYAD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
| European Community (EC) Number | 826-270-7 |
| DSSTox Substance ID | DTXSID60154997 |
| KEGG ID | D10364 |
| NCI Thesaurus Code | C142931 |
| PubChem CID | 49831411 |
The Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl [7] [20]. The International Chemical Identifier key is DDINXHAORAAYAD-UHFFFAOYSA-N [3] [8] [20].
Aripiprazole lauroxil exhibits a melting point range of 83-84 degrees Celsius [9] [11]. The predicted boiling point is 781.7 ± 60.0 degrees Celsius [9]. The compound has a predicted density of 1.153 ± 0.06 grams per cubic centimeter [9] [11]. The predicted acid dissociation constant value is 7.67 ± 0.10 [9].
The compound appears as a white to off-white solid in crystalline form [5] [9]. Storage requires refrigeration under an inert atmosphere to maintain stability [9]. The compound demonstrates specific dissolution characteristics governed by particle size, with larger micrometer-sized particles dissolving more slowly than smaller particles due to their lower surface-to-volume ratio [17].
Solubility characteristics vary significantly across different solvents [5]. Aripiprazole lauroxil is insoluble in water [5]. In ethanol, the compound exhibits moderate solubility at 7 milligrams per milliliter (10.59 millimolar) [5]. Dimethyl sulfoxide provides similar solubility at 6 milligrams per milliliter (9.08 millimolar) [5]. The compound shows slight solubility in chloroform and methanol, with the latter requiring sonication for optimal dissolution [5] [9].
Table 4: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 83-84°C |
| Boiling Point (Predicted) | 781.7 ± 60.0°C |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ |
| pKa (Predicted) | 7.67 ± 0.10 |
| Color/Appearance | White to Off-White |
| Storage Temperature | Refrigerator, under inert atmosphere |
| Crystalline Form | Solid crystalline |
Table 5: Solubility Profile
| Solvent | Solubility |
|---|---|
| Water | Insoluble |
| Ethanol | 7 mg/mL (10.59 mM) |
| DMSO | 6 mg/mL (9.08 mM) |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble (with sonication) |
The pharmacokinetic profile of aripiprazole lauroxil is characterized by an extended terminal half-life ranging from approximately 54 to 57 days across different dosage strengths [16] [17]. This extended half-life results from the controlled dissolution of the crystalline prodrug particles, which governs the rate of drug release rather than enzymatic conversion rates [17].
Aripiprazole lauroxil represents a prodrug modification of the parent compound aripiprazole, which has the molecular formula C₂₃H₂₇Cl₂N₃O₂ and a molecular weight of 448.4 grams per mole [23]. The structural relationship between these compounds involves the addition of the lauroxil moiety to aripiprazole through an N-acyloxymethyl linker system [17] [19].
The parent aripiprazole molecule is characterized as an achiral quinolinone derivative containing a single hydrogen bond donor and five acceptors [23]. The structural core consists of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one [23]. This compound exhibits a logarithmic partition coefficient value of 4.55, which provides favorable bioavailability and metabolic properties [23].
The prodrug conversion mechanism involves initial hydrolysis of aripiprazole lauroxil to N-hydroxymethyl aripiprazole via esterase-mediated cleavage of the lauric acid chain [19] [27]. Subsequently, N-hydroxymethyl aripiprazole undergoes spontaneous hydrolysis to release the active aripiprazole molecule and formaldehyde [19] [27]. This two-step conversion process allows for controlled release of the pharmacologically active compound.
Structurally related antipsychotic compounds include other quinolinone derivatives and phenylpiperazine-containing molecules [23]. The dichlorophenylpiperazine moiety is a critical pharmacophore element that contributes significantly to receptor binding affinity [24]. Comparative binding studies demonstrate that the chlorine substituents on the phenyl ring play essential roles in protein binding interactions, with halogen bonding contributing to the overall binding affinity [24].
The quinolinone heterocyclic system serves as a scaffold found in various antipsychotic agents [23]. The butoxy linker chain connecting the quinolinone core to the dichlorophenylpiperazine group provides optimal spatial orientation for receptor interaction [23]. Modifications to this linker length or the substitution pattern on the aromatic rings can significantly alter pharmacological properties [24].
The prodrug technology employed in aripiprazole lauroxil represents an innovative approach to extending drug release profiles [17]. The micrometer-sized crystalline particles facilitate controlled dissolution over extended periods, allowing for monthly, six-week, or two-month dosing intervals depending on particle size distribution [17]. This contrasts with immediate-release formulations of aripiprazole that require daily administration due to their different dissolution characteristics [17].